3-Methyl-2-(pyridin-4-ylformamido)butanoic acid
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Overview
Description
“3-Methyl-2-(pyridin-4-ylformamido)butanoic acid” is a chemical compound with the CAS Number: 147218-37-9 . It has a molecular weight of 222.24 and is also known by the IUPAC name N-isonicotinoylvaline . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H14N2O3/c1-7(2)9(11(15)16)13-10(14)8-3-5-12-6-4-8/h3-7,9H,1-2H3,(H,13,14)(H,15,16)
. The InChI key is WYMJYCCLJLFXGK-UHFFFAOYSA-N
.
Scientific Research Applications
Analysis of Biomarkers in Smokers
A study by Jing et al. (2014) focuses on the quantitation of urinary biomarkers related to 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolic activation in smokers. Their methodology involved the analysis of derivatives, such as [pyridine-D4]4-hydroxy acid, which is structurally related to 3-Methyl-2-(pyridin-4-ylformamido)butanoic acid, highlighting its significance in identifying the extent of NNK metabolic activation.
Metal-Organic Frameworks for Adsorption and Separation
Yang et al. (2019) discuss the synthesis of a new anionic metal-organic framework using a tetratopic acid ligand with double Lewis pyridine sites. This framework shows potential for the efficient removal of organic cationic dyes, suggesting applications for compounds like this compound in environmental remediation.
Extraction of Pyridine Derivatives
Kumar and Babu (2009) explore the extraction of pyridine-3-carboxylic acid using various solvents and extractants. This research indicates the potential for similar methodologies to be applied in the extraction and purification of related compounds like this compound.
Safety and Hazards
The safety information for “3-Methyl-2-(pyridin-4-ylformamido)butanoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety precautions.
Properties
IUPAC Name |
3-methyl-2-(pyridine-4-carbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9(11(15)16)13-10(14)8-3-5-12-6-4-8/h3-7,9H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMJYCCLJLFXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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